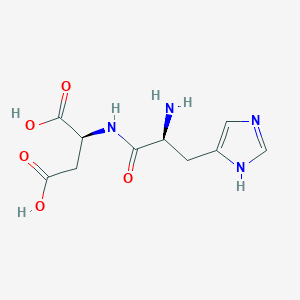
ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, have been extensively studied for their antimicrobial properties. They are known to exhibit significant activity against a range of bacterial and fungal pathogens. The structural modification of the pyrazole ring can lead to the development of new antimicrobial agents with potential applications in treating infectious diseases .
Agriculture: Pesticide Development
In the agricultural sector, pyrazole compounds are utilized in the synthesis of pesticides. Their ability to interfere with the biological pathways of pests makes them effective as insecticides, herbicides, and fungicides. Research into ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could yield novel compounds that protect crops from various pests and diseases .
Drug Discovery: Anticancer Research
The pyrazole moiety is a common feature in many anticancer drugs. Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate serves as a precursor in synthesizing compounds with potential anticancer activities. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
Coordination Chemistry: Ligand Synthesis
Pyrazole derivatives are valuable ligands in coordination chemistry. They can form complexes with various metals, which are important in catalysis and materials science. Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could be used to synthesize new ligands with unique properties for metal coordination .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, pyrazole-based compounds are used to develop catalysts for chemical reactions. Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate might be involved in creating catalysts that facilitate organic transformations, potentially leading to more efficient and sustainable chemical processes .
Synthetic Organic Chemistry: Building Blocks
The versatility of pyrazole derivatives makes them excellent building blocks in synthetic organic chemistry. They can be used to construct complex molecules with diverse biological activities. Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate can be a key intermediate in synthesizing various organic compounds .
Analytical Chemistry: Chromatographic Analysis
Pyrazole derivatives can be used as standards or reagents in chromatographic analysis. Their distinct chemical properties allow for the separation and identification of compounds in complex mixtures. Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could be used to develop new analytical methods for detecting and quantifying substances .
Biochemistry: Enzyme Inhibition
Some pyrazole derivatives act as enzyme inhibitors, affecting the metabolic pathways in organisms. Research into ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could lead to the discovery of new enzyme inhibitors with therapeutic applications, such as treating metabolic disorders .
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
Pyrazole derivatives have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the synthesis of pyrazole derivatives can be influenced by various factors, including the choice of reactants and reaction conditions .
Eigenschaften
IUPAC Name |
ethyl 1,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXUZYXOVSBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444281 | |
| Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |
CAS RN |
68809-65-4 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68809-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)











